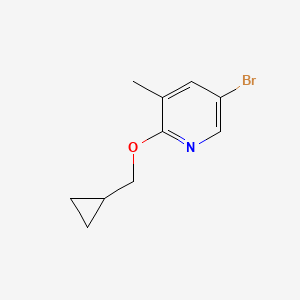

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine

Description

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-9(11)5-12-10(7)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAUWYXRRUGJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine generally proceeds via selective bromination of 2-(cyclopropylmethoxy)-3-methylpyridine. The key steps include:

Starting Material Preparation: The precursor 2-(cyclopropylmethoxy)-3-methylpyridine is synthesized or sourced, featuring the cyclopropylmethoxy group already attached to the pyridine ring.

Selective Bromination: Bromination is performed at the 5-position of the pyridine ring using bromine or brominating agents in the presence of suitable catalysts. The reaction typically requires anhydrous solvents and controlled temperature conditions to achieve regioselectivity and prevent polybromination or substitution at undesired positions.

Reaction Environment: The bromination is often conducted in anhydrous organic solvents such as dichloromethane or acetonitrile under inert atmosphere to avoid side reactions. Temperature control is critical, often maintained at low to moderate temperatures (0–25 °C) to enhance selectivity.

Catalysts: Lewis acids or other catalytic systems may be employed to facilitate bromination and improve yield.

This approach ensures high selectivity for the 5-position bromination on the pyridine ring bearing the cyclopropylmethoxy and methyl substituents.

Industrial Production Methods

For industrial-scale synthesis, continuous flow reactors have been utilized to improve control over reaction parameters such as temperature, reaction time, and reagent addition rates. This method offers:

Enhanced Safety: Handling of bromine and reactive intermediates is safer in continuous flow systems.

Improved Product Quality: Better control reduces by-products and enhances purity.

Scalability: Continuous flow processes allow for scalable production without loss of selectivity or yield.

The industrial process involves the bromination of 2-(cyclopropylmethoxy)-3-methylpyridine using bromine or brominating agents under continuous flow conditions, often with in-line purification steps to isolate the target compound efficiently.

Detailed Reaction Scheme and Mechanistic Insights

The preparation involves the electrophilic aromatic substitution (EAS) bromination mechanism on the pyridine ring:

The electron-donating cyclopropylmethoxy group at the 2-position activates the ring towards electrophilic substitution.

The methyl group at the 3-position also influences regioselectivity by directing bromination to the 5-position due to steric and electronic effects.

Bromine, activated or catalyzed by Lewis acids, attacks the pyridine ring at the 5-position.

The reaction proceeds with the formation of a sigma complex intermediate, followed by deprotonation to yield the brominated product.

This mechanism explains the regioselectivity observed in the synthesis.

Comparative Analysis of Preparation Methods for Related Pyridine Derivatives

While direct literature on this compound is limited, preparation methods for closely related compounds such as 5-bromo-2-methylpyridine provide valuable insights. Notably, methods involving bromination of 2-methylpyridine derivatives have been optimized to improve yield and selectivity:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-methylpyridine derivatives by condensation or substitution | Mild heating, organic solvents | High (>90%) | Starting material preparation |

| 2 | Bromination using bromine in presence of catalysts | 0–25 °C, anhydrous solvents | 85–92% | Selective bromination at 5-position |

| 3 | Purification by extraction and crystallization | Room temperature | High purity | Minimizes by-products |

These methods emphasize mild reaction conditions, catalyst use, and controlled bromine addition to maximize selectivity and yield, principles applicable to the synthesis of this compound.

Summary Table of Preparation Method Features

Research Findings and Notes

The presence of the cyclopropylmethoxy group influences the electronic environment of the pyridine ring, favoring selective bromination at the 5-position.

Reaction conditions must be carefully controlled to avoid polybromination or substitution at the 3-position, which is sterically hindered by the methyl group.

Industrial processes benefit from continuous flow technology, which enhances safety and product consistency.

Related synthetic routes for 5-bromo-2-methylpyridine provide a framework for optimizing bromination steps in the target compound synthesis.

No significant side products are reported when reaction parameters are optimized, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used under atmospheric pressure.

Major Products Formed

Substitution Reactions: Products include 2-(cyclopropylmethoxy)-3-methylpyridine derivatives with different substituents replacing the bromine atom.

Oxidation Reactions: The major product is the corresponding pyridine N-oxide.

Reduction Reactions: The major product is 2-(cyclopropylmethoxy)-3-methylpyridine.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

Biology: As a probe to study the interactions of pyridine derivatives with biological macromolecules.

Industry: Used in the development of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine with analogues differing in substituents:

Key Observations:

- Substituent Effects on Lipophilicity: The cyclopropylmethoxy group imparts higher lipophilicity compared to methoxy, making the compound more suitable for membrane penetration in agrochemical applications .

- Solubility: The 4-aminobutyl variant (C₉H₁₃BrN₂) exhibits improved aqueous solubility due to its amine group, contrasting with the hydrophobic nature of cyclopropylmethoxy derivatives .

- Steric and Electronic Effects : Cyclopropyl rings introduce strain, increasing electrophilicity at the pyridine nitrogen, whereas methoxy groups are electron-withdrawing, stabilizing the ring .

Biological Activity

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its effects on cellular processes, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H12BrN

- CAS Number : 1566224-20-1

This structure contributes to its interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may have inhibitory effects on cancer cell lines.

- Anti-inflammatory Properties : It has shown potential in modulating inflammatory pathways.

- Neuroactive Effects : The compound may influence neurotransmitter systems, indicating possible applications in neurological disorders.

Enzyme Interaction

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit certain proteases, affecting protein turnover within cells.

- Modulation of Signaling Pathways : It can influence pathways involved in cell proliferation and apoptosis through interaction with signaling molecules.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of this compound, researchers evaluated its effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of the compound. It was found to decrease the production of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its utility in treating inflammatory diseases. The study highlighted the compound's ability to inhibit NF-kB signaling pathways, which are crucial in inflammation.

Q & A

Q. What are the key synthetic routes for 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine, and how are intermediates purified?

The synthesis typically involves bromination of a precursor pyridine derivative. For example, 2-amino-3-methylpyridine can undergo bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions . The cyclopropylmethoxy group is introduced via nucleophilic substitution, where a methoxy precursor reacts with cyclopropylmethyl bromide in the presence of a base (e.g., NaH). Purification often employs column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate intermediates, followed by recrystallization for final product refinement .

Q. How is the compound characterized spectroscopically, and what markers confirm its structure?

Q. What storage conditions are recommended to maintain stability?

The compound is hygroscopic and should be stored under inert atmosphere (argon or nitrogen) at room temperature. Prolonged exposure to light or moisture can lead to decomposition, as evidenced by discoloration or precipitate formation .

Q. What solvents are optimal for experimental workflows based on solubility?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or THF. It exhibits limited solubility in water (<0.1 mg/mL), necessitating sonication for aqueous-phase reactions .

Advanced Research Questions

Q. How can bromination regioselectivity be controlled in precursors with multiple reactive sites?

Regioselectivity is influenced by directing groups and reaction conditions. For example, the methoxy group at the 2-position acts as an electron-donating group, directing bromination to the 5-position. Computational studies (DFT) suggest that steric effects from the cyclopropylmethoxy group further stabilize the transition state at the 5-position . Low-temperature bromination (-20°C) minimizes side reactions at the 4-position .

Q. What computational methods predict reactivity in nucleophilic aromatic substitution (SNAr)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge distribution and frontier molecular orbitals. The LUMO map of the pyridine ring highlights the 5-bromo position as electrophilic, favoring SNAr with amines or thiols. Solvent effects (e.g., DMSO vs. THF) are modeled using PCM (Polarizable Continuum Model) to predict reaction rates .

Q. How to address contradictory yields reported in cross-coupling reactions with similar pyridines?

Discrepancies often arise from catalyst loading or oxygen sensitivity. For Suzuki-Miyaura couplings, using Pd(PPh₃)₄ (2 mol%) and degassed solvents (toluene/ethanol) improves reproducibility. Contamination by trace metals (e.g., Fe) can suppress reactivity; thus, rigorous purification of boronic acid partners is critical .

Q. What strategies enhance crystallinity for X-ray diffraction studies?

Slow evaporation from a 1:3 chloroform/hexane mixture promotes crystal growth. For poorly crystalline derivatives, co-crystallization with 1,2-diiodoethane (as a heavy atom) improves diffraction quality. Hirschfeld surface analysis (e.g., CrystalExplorer) identifies intermolecular interactions (e.g., C-H···Br) that stabilize the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.